2-((3-ethyl-4-oxo-6-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-methoxyphenyl)acetamide
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Description
2-((3-ethyl-4-oxo-6-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C23H21N3O3S2 and its molecular weight is 451.56. The purity is usually 95%.
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Biological Activity
The compound 2-((3-ethyl-4-oxo-6-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-methoxyphenyl)acetamide (CAS Number: 1207003-31-3) is a thienopyrimidine derivative that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article delves into its structural characteristics, biological activities, and relevant research findings.
Structural Characteristics
The molecular formula of the compound is C23H21N3O3S2 with a molecular weight of 451.6 g/mol . The compound features a thienopyrimidine core, which is known for its diverse pharmacological properties.
Property | Value |
---|---|
Molecular Formula | C₁₉H₂₁N₃O₃S₂ |
Molecular Weight | 451.6 g/mol |
CAS Number | 1207003-31-3 |
Anticancer Properties
Recent studies have highlighted the anticancer potential of thienopyrimidine derivatives. For instance, structure–activity relationship (SAR) studies have shown that modifications to the thienopyrimidine scaffold can enhance its potency against various cancer cell lines. The compound's ability to disrupt cell cycle progression and induce apoptosis has been documented in several in vitro assays.
- Cell Viability Assays : The compound was tested against multiple cancer cell lines using MTS assays to determine its half-maximal inhibitory concentration (IC50). The results indicated significant cytotoxicity, suggesting potential as an anticancer agent.
- Mechanism of Action : Preliminary investigations suggest that the compound may inhibit specific kinases involved in cell proliferation and survival pathways. This inhibition leads to reduced cell viability and increased apoptotic markers in treated cells.
Antimicrobial Activity
In addition to anticancer effects, there are indications of antimicrobial activity against various bacterial strains. The compound was evaluated for its effectiveness against Gram-positive and Gram-negative bacteria:
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
These findings suggest that the compound could be a candidate for further development as an antimicrobial agent.
Case Studies and Research Findings
Several research studies have investigated the biological activities of similar thienopyrimidine derivatives. For example:
- Study on Thienopyrimidine Derivatives : A study published in Journal of Medicinal Chemistry reported that modifications on the thieno[3,2-d]pyrimidine scaffold led to compounds with improved anticancer activity compared to their predecessors (Alverez et al., 2023) .
- In Vivo Studies : Animal model studies are necessary to evaluate the pharmacokinetics and therapeutic efficacy of this compound in vivo. Such studies will help determine optimal dosing regimens and assess potential side effects.
Properties
IUPAC Name |
2-(3-ethyl-4-oxo-6-phenylthieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-(4-methoxyphenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O3S2/c1-3-26-22(28)21-18(13-19(31-21)15-7-5-4-6-8-15)25-23(26)30-14-20(27)24-16-9-11-17(29-2)12-10-16/h4-13H,3,14H2,1-2H3,(H,24,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEMCRGGHXDGGSI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(C=C(S2)C3=CC=CC=C3)N=C1SCC(=O)NC4=CC=C(C=C4)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.